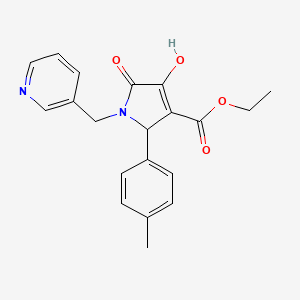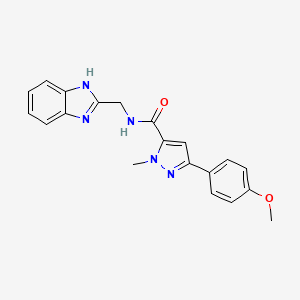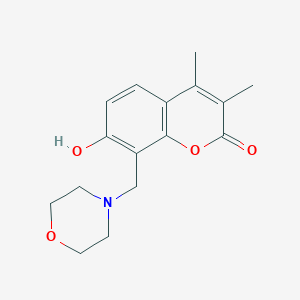![molecular formula C23H19F3N2O4 B12167683 (2Z)-2-[(4-methoxyphenyl)carbonylamino]-N-methyl-3-{5-[3-(trifluoromethyl)phen yl](2-furyl)}prop-2-enamide](/img/structure/B12167683.png)
(2Z)-2-[(4-methoxyphenyl)carbonylamino]-N-methyl-3-{5-[3-(trifluoromethyl)phen yl](2-furyl)}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2Z)-2-[(4-メトキシフェニル)カルボニルアミノ]-N-メチル-3-{5-3-(トリフルオロメチル)フェニル}プロプ-2-エンアミド は、さまざまな科学分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、芳香環、トリフルオロメチル基、フラン環を組み合わせており、化学、生物学、医学の研究者の関心の対象となっています。
準備方法
合成経路と反応条件
(2Z)-2-[(4-メトキシフェニル)カルボニルアミノ]-N-メチル-3-{5-3-(トリフルオロメチル)フェニル}プロプ-2-エンアミド の合成は、通常、中間体の形成を含む複数のステップを伴います。このプロセスは、多くの場合、フラン環とトリフルオロメチル置換芳香環の調製から始まります。これらの中間体は、特定の反応条件下でカップリングされて、最終生成物を形成します。これらの反応で使用される一般的な試薬には、有機金属触媒、保護基、ジクロロメタンやテトラヒドロフランなどの溶媒が含まれます。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。連続フロー反応器や自動合成プラットフォームなどの技術を使用して、プロセスを合理化できます。クロマトグラフィーや分光法など、構造と純度を確認するための品質管理措置が不可欠です。
化学反応の分析
反応の種類
(2Z)-2-[(4-メトキシフェニル)カルボニルアミノ]-N-メチル-3-{5-3-(トリフルオロメチル)フェニル}プロプ-2-エンアミド: は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができ、酸化された誘導体の形成につながります。
還元: 水素化リチウムアルミニウムなどの試薬を用いた還元反応により、分子内の特定の官能基を変換することができます。
置換: 求核置換反応と求電子置換反応は、特に芳香環で起こり、ハロゲンやアルキル化剤などの試薬を用いることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン(塩素、臭素)、アルキル化剤(ヨウ化メチル)。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。例えば、酸化はカルボン酸またはケトンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
(2Z)-2-[(4-メトキシフェニル)カルボニルアミノ]-N-メチル-3-{5-3-(トリフルオロメチル)フェニル}プロプ-2-エンアミド: は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物活性について調査されています。
医学: がんや炎症性疾患などのさまざまな疾患の治療における治療の可能性を探求しています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
(2Z)-2-[(4-methoxyphenyl)carbonylamino]-N-methyl-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(2Z)-2-[(4-メトキシフェニル)カルボニルアミノ]-N-メチル-3-{5-3-(トリフルオロメチル)フェニル}プロプ-2-エンアミド の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の独特の構造により、これらの標的に結合してその活性を調節し、下流の作用を誘発することができます。関与する経路には、シグナル伝達、遺伝子発現、代謝プロセスが含まれる場合があります。
類似の化合物との比較
類似の化合物
- (2Z)-2-(4-メトキシフェニル)-3-(3-ニトロフェニル)アクリロニトリル
- エチル (2Z)-2-クロロ-2-(4-メトキシフェニル)ヒドラジニリデン酢酸
ユニークさ
(2Z)-2-[(4-メトキシフェニル)カルボニルアミノ]-N-メチル-3-{5-3-(トリフルオロメチル)フェニル}プロプ-2-エンアミド: は、トリフルオロメチル基とフラン環により、独特の化学的性質と潜在的な生物活性を発揮します。これらの特徴は、他の類似の化合物と区別し、さらなる研究のための貴重な対象となっています。
類似化合物との比較
Similar Compounds
- (2Z)-2-(4-Methoxyphenyl)-3-(3-nitrophenyl)acrylonitrile
- Ethyl (2Z)-2-chloro-2-(4-methoxyphenyl)hydrazinylideneacetate
Uniqueness
(2Z)-2-[(4-methoxyphenyl)carbonylamino]-N-methyl-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide: stands out due to its trifluoromethyl group and furan ring, which confer unique chemical properties and potential biological activities. These features distinguish it from other similar compounds and make it a valuable subject for further research.
特性
分子式 |
C23H19F3N2O4 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC名 |
4-methoxy-N-[(Z)-3-(methylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H19F3N2O4/c1-27-22(30)19(28-21(29)14-6-8-17(31-2)9-7-14)13-18-10-11-20(32-18)15-4-3-5-16(12-15)23(24,25)26/h3-13H,1-2H3,(H,27,30)(H,28,29)/b19-13- |
InChIキー |
FHEOHQRLXQEWHL-UYRXBGFRSA-N |
異性体SMILES |
CNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}cyclobutanecarboxamide](/img/structure/B12167611.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(thiomorpholin-4-yl)methanone](/img/structure/B12167625.png)



![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 3-(4-bromobenzoyl)-1,2,3,3a,4,5-hexahydro-](/img/structure/B12167638.png)
![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12167643.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12167655.png)
![methyl 3-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B12167657.png)
![(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12167661.png)
![Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B12167663.png)
![N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12167670.png)

